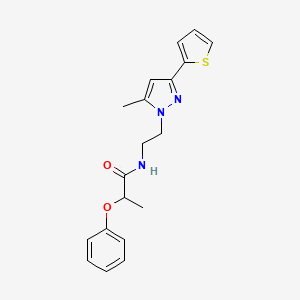
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a thiophene ring, another type of aromatic compound that contains sulfur . The molecule also contains an amide group, which is a common functional group in biochemistry and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are likely to contribute to the compound’s aromaticity, which could affect its chemical reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react in various conditions. Its reactivity would likely be influenced by the presence of the aromatic rings and the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively stable, while the amide group could allow it to form hydrogen bonds .Scientific Research Applications
Molecular Structure and Interaction Studies
- Structural Analysis : N-substituted pyrazoline derivatives, similar in structure to the compound , have been analyzed for their molecular geometry and interactions. For instance, N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide demonstrates significant intermolecular hydrogen bonds, highlighting the compound's potential for diverse chemical interactions and possible applications in material science or pharmaceuticals (Köysal et al., 2005).
Synthesis and Reactivity
- Synthetic Pathways : Research into the synthesis of thio-substituted ethyl nicotinate derivatives, which have structural similarities to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide, suggests potential routes for synthesizing and modifying this compound. Such research contributes to the development of new pharmaceuticals and materials (Gad-Elkareem et al., 2011).
Biomedical Applications
Radiopharmaceutical Development : Complexes involving pyrazoline and related compounds have been studied for their potential in biomedical applications, such as in radiopharmaceuticals. These studies provide insights into how this compound might be used in medical imaging or therapy (Silva et al., 2015).
Anticancer Research : The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the compound , has shown promising anti-tumor activities. This suggests potential applications of this compound in cancer research or treatment (Gomha et al., 2016).
Fluorescent Dyes for Biological Applications : The use of related pyrazole derivatives in the synthesis of fluorescent dyes suggests potential applications of the compound in biological imaging or as a tool in molecular biology (Witalewska et al., 2019).
Chemical Interaction and Mechanisms
- Mechanism of Action in Biological Systems : Studies on benzamides bearing the pyrazole nucleus, related to this compound, help in understanding the molecular mechanisms by which such compounds might interact with biological systems, potentially guiding their use in therapeutic contexts (Raffa et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-13-17(18-9-6-12-25-18)21-22(14)11-10-20-19(23)15(2)24-16-7-4-3-5-8-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLBRXFPPAFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
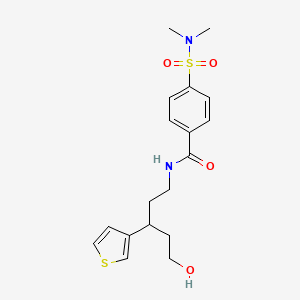
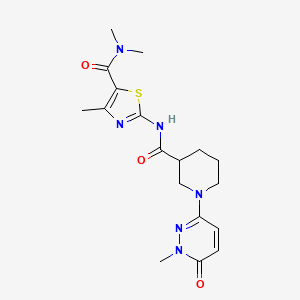
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)


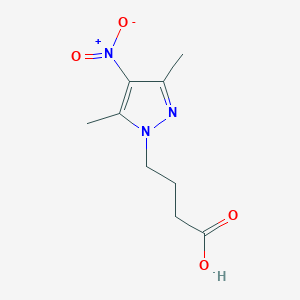
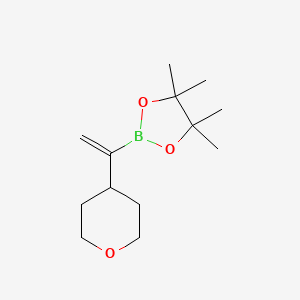


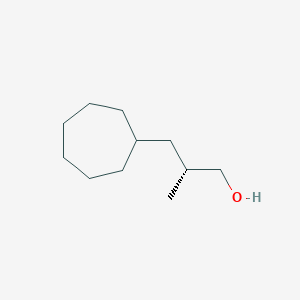

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)
![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)